5-Methylpyrazolo[1,5-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUAJRFGCWDEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559359 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-72-6 | |
| Record name | 5-Methylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30559359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Pyrazolo 1,5 a Pyridine Scaffolds
Classical and Conventional Approaches to Pyrazolo[1,5-a]pyridine (B1195680) Synthesis
Traditional methods for synthesizing the pyrazolo[1,5-a]pyridine scaffold have long relied on fundamental organic reactions, including cyclizations and condensations, which efficiently assemble the bicyclic core.
Cyclization reactions are a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine system. A predominant strategy involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides, which act as 1,3-dipoles, with various dipolarophiles like alkenes or alkynes. acs.orgnih.gov This approach effectively constructs the five-membered pyrazole (B372694) ring onto the pyridine (B92270) backbone.
Key variations of this method include:
Oxidative Cycloaddition : Functionalized pyrazolo[1,5-a]pyridines can be synthesized through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins. organic-chemistry.org
Mediated Cycloaddition : Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, yielding a variety of multifunctionalized pyrazolo[1,5-a]pyridine structures under mild conditions. organic-chemistry.org
Catalyst-Free Cycloaddition : Sonication has been employed to achieve a catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, demonstrating a greener approach. nih.gov
Intramolecular cyclizations of precursors such as ethynylpyridines and transient nitrenes also provide a pathway to the pyrazolo[1,5-a]pyridine core. acs.orgnih.govnih.gov
Condensation reactions offer a versatile and frequently used route to pyrazolo[1,5-a]pyridine and its analogues. A common approach is the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole serves as a binucleophile, reacting with the electrophilic centers of the dicarbonyl compound to form the fused pyrimidine (B1678525) ring in the case of pyrazolo[1,5-a]pyrimidines. nih.gov
A related and highly efficient method for pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds such as β-ketoesters and β-diketones. acs.orgnih.gov This reaction is often promoted by acetic acid and molecular oxygen in a cross-dehydrogenative coupling process. acs.orgnih.gov The proposed mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for a nucleophilic attack by the enol form of the β-dicarbonyl substrate. acs.orgnih.gov The subsequent intermediate undergoes oxidative dehydrogenation and cyclization to yield the final product. acs.orgnih.gov The choice of the 1,3-dicarbonyl compound is critical as it dictates the substitution pattern on the newly formed ring. nih.gov
| Reactants | Product | Yield | Reference |
| N-amino-2-imino-pyridine, Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94% | acs.org |
| N-amino-2-imino-pyridine, Ethyl benzoylacetate | 7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 91% | acs.org |
| N-amino-2-imino-pyridine, Acetylacetone | 1-(7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | 85% | acs.org |
Table 1: Examples of Condensation Reactions for Pyrazolo[1,5-a]pyridine Synthesis. acs.org
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. ijcrt.org This strategy enhances efficiency by reducing the number of purification steps, saving time and resources. ijcrt.org MCRs have been successfully applied to the synthesis of densely functionalized heterocyclic systems, including those containing the pyrazolo[1,5-a]pyridine core. ijcrt.orgnih.govmdpi.com
For instance, a one-pot, five-component reaction involving substituted aldehydes, barbituric acid, ethyl acetoacetate, hydrazine (B178648) hydrate, and ammonium (B1175870) acetate (B1210297), catalyzed by silver triflate (AgOTf), has been used to produce pyrazolo pyrido pyrimidine-diones. ijcrt.org While not forming the exact pyrazolo[1,5-a]pyridine ring system, this demonstrates the power of MCRs in building related complex fused heterocycles. ijcrt.org Another example is a silver triflate-catalyzed MCR of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and a ketone or aldehyde to afford a tricyclic dipyrazolo[1,5-a:4',3'-c]pyridine system. nih.gov
Modern and Advanced Synthetic Transformations for Pyrazolo[1,5-a]pyridine
Recent advancements in synthetic chemistry, particularly in metal-catalyzed reactions, have provided more sophisticated and direct methods for functionalizing the pyrazolo[1,5-a]pyridine scaffold.
Palladium catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds, and its application in the direct functionalization of heterocyclic compounds via C-H activation has been a major focus.
Direct C-H activation has emerged as a highly efficient strategy for the arylation of pyrazolo[1,5-a]pyridines, bypassing the need for pre-functionalization (e.g., halogenation) of the heterocyclic core. acs.org Research has shown that palladium catalysts can selectively activate C-H bonds at the C-3 and C-7 positions of the pyrazolo[1,5-a]pyridine ring for cross-coupling with aryl iodides. acs.orgresearchgate.net
The regioselectivity of the arylation can be controlled by the choice of additives:
C-3 Arylation : The reaction proceeds at the C-3 position when cesium(I) fluoride (B91410) (CsF) is used as an additive. acs.org
C-7 Arylation : Selective arylation at the C-7 position is achieved by employing silver(I) carbonate (Ag2CO3) as the additive. acs.org
Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling provides a direct route to connect pyrazolo[1,5-a]pyridines with other heteroarenes. rsc.orgnih.gov Using a catalytic system of Palladium(II) acetate (Pd(OAc)2) and silver(I) acetate (AgOAc) as an oxidant, pyrazolo[1,5-a]pyridines can be coupled with various five-membered heterocycles like thiophenes, furans, and indoles, typically at the C-7 position. rsc.orgnih.gov
| Heterocycle | Coupling Partner | Catalyst/Oxidant | Position | Yield | Reference |
| Pyrazolo[1,5-a]pyridine | 4-Iodoanisole | Pd(OAc)2 / CsF | C-3 | 75% | acs.org |
| Pyrazolo[1,5-a]pyridine | 4-Iodoanisole | Pd(OAc)2 / Ag2CO3 | C-7 | 65% | acs.org |
| 2-Methylpyrazolo[1,5-a]pyridine | Thiophene | Pd(OAc)2 / AgOAc | C-7 | 81% | rsc.org |
| 2-Methylpyrazolo[1,5-a]pyridine | 1-Methylindole | Pd(OAc)2 / AgOAc | C-7 | 74% | rsc.org |
Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Pyrazolo[1,5-a]pyridines. acs.orgrsc.org
Metal-Catalyzed Coupling and Functionalization Reactions
Copper-Catalyzed Methodologies
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocyclic compounds, including pyrazolo[1,5-a]pyridines and their analogs. These methods often proceed under mild conditions with high efficiency and functional group tolerance.
One notable approach involves the copper-mediated oxidative linkage of C-C and N-N bonds. This strategy has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates from pyridyl esters and various benzonitriles. nih.govresearchgate.net The reactions are typically carried out under mild conditions, and better yields are often observed with benzonitriles bearing electron-withdrawing groups. nih.govresearchgate.net While a specific example for the synthesis of 5-Methylpyrazolo[1,5-a]pyridine using this method is not detailed, the versatility of the protocol suggests its potential applicability by employing a 4-methyl-substituted pyridyl ester as a starting material.
Furthermore, a microwave-assisted copper-catalyzed approach has been developed for the synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.govnih.gov This method utilizes a copper sulfate (B86663) and sodium ascorbate (B8700270) catalytic system in a mixture of t-BuOH and water, under microwave irradiation, to achieve high yields in a short reaction time. nih.gov This highlights the potential of copper catalysis, particularly in combination with green chemistry techniques, for the efficient synthesis of pyrazolo[1,5-a]pyridine derivatives.
| Catalyst System | Starting Materials | Product Type | Reaction Conditions | Yield | Reference |
| Cu-mediated | Pyridyl esters, Benzonitriles | Pyrazolo[1,5-a]pyridine-3-carboxylates | Mild | Good | nih.govresearchgate.net |
| CuSO₄/Na-ascorbate | 7-O-propargylated pyrazolo[1,5-a]pyrimidines, 1-azidoglycosides | Triazole-linked pyrazolo[1,5-a]pyrimidine (B1248293) glycohybrids | t-BuOH-H₂O (1:1), 50 °C, 100 W, µW, 20 min | Up to 98% | nih.govnih.gov |
Click Chemistry Applications in Pyrazolo[1,5-A]pyridine Synthesis
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern synthetic chemistry due to its high efficiency, reliability, and biocompatibility. nih.gov While direct applications of click chemistry for the synthesis of the pyrazolo[1,5-a]pyridine core are less common, it has been extensively used for the functionalization of this scaffold. nih.govrsc.org For instance, palladium-catalyzed cross-coupling and click chemistry have been employed to introduce a wide variety of functional groups, thereby enhancing the structural diversity and biological activity of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org
A notable application involves the synthesis of triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines, where a copper-catalyzed click reaction is a key step. nih.govnih.gov This demonstrates the utility of click chemistry in conjugating the pyrazolo[1,5-a]pyrimidine scaffold with other molecules of interest. The principles of click chemistry, focusing on reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts, are highly relevant to the development of efficient synthetic routes to compounds like this compound.
Cycloaddition Strategies for Pyrazolo[1,5-A]pyridine Ring Formation
Cycloaddition reactions are a fundamental and powerful method for the construction of cyclic compounds, including the pyrazolo[1,5-a]pyridine skeleton. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.
1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocyclic rings. qcchemical.com In the context of pyrazolo[1,5-a]pyridine synthesis, this typically involves the reaction of an N-iminopyridinium ylide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgacs.orgrsc.org
A direct [3+2]-cycloaddition of N-aminopyridinium ylides with ynals has been developed to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group. nih.govrsc.org In this transformation, the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source. nih.govrsc.org To synthesize this compound via this route, one would start with a 4-methyl-substituted N-aminopyridinium ylide.
Another strategy involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This reaction proceeds under metal-free conditions at room temperature. organic-chemistry.org The use of N-aminopyridinium ylides in cycloaddition reactions represents a common and efficient protocol for preparing a variety of substituted pyrazolo[1,5-a]pyridines. acs.org
Intramolecular Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. acsgcipr.orgnih.govresearchgate.net Intramolecular versions of this reaction have been successfully employed for the synthesis of fused heterocyclic systems. For the related pyrazolo[1,5-a]pyrimidine scaffold, an intramolecular Diels-Alder reaction has been used to synthesize 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines. nih.gov This suggests that a similar strategy could be envisioned for the synthesis of pyrazolo[1,5-a]pyridines. The general mechanism involves a Diels-Alder type cyclization to form a six-membered ring, followed by an aromatization process to yield the pyridine ring system. acsgcipr.org
| Cycloaddition Type | Reactants | Key Intermediates | Product | Reference |
| 1,3-Dipolar Cycloaddition | N-aminopyridinium ylides, ynals | - | Cyanated pyrazolo[1,5-a]pyridines | nih.govrsc.org |
| 1,3-Dipolar Cycloaddition | N-aminopyridines, α,β-unsaturated carbonyls | - | Functionalized pyrazolo[1,5-a]pyridines | organic-chemistry.org |
| Intramolecular Diels-Alder | Suitably substituted pyrazole with a diene and dienophile | Fused six-membered ring | 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines | nih.gov |
Green Chemistry Principles in Pyrazolo[1,5-A]pyridine Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. nih.govresearchgate.netsemanticscholar.orgbyu.edursc.org
Several synthetic strategies for pyrazolo[1,5-a]pyrimidines, the nitrogen-rich analogs of pyrazolo[1,5-a]pyridines, have been successfully adapted to microwave conditions. nih.govrsc.org For example, a microwave-assisted, three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds has proven to be a successful and widely adopted approach for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov These reactions often proceed to completion in minutes with high purity, compared to conventional heating methods that can require several hours of reflux. nih.gov
A specific example is the solvent-free reaction between β-enaminones and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C, which yields 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88-96%). rsc.org The application of microwave irradiation significantly enhances the reactivity of the starting materials, facilitating rapid cyclization reactions. nih.gov
| Starting Materials | Product | Reaction Conditions | Yield | Reference |
| 3-amino-1H-pyrazoles, aldehydes, β-dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Microwave irradiation | High | nih.gov |
| β-enaminones, 3-methyl-1H-pyrazol-5-amine | 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines | Solvent-free, MWI, 180 °C | 88-96% | rsc.org |
Environmentally Benign Solvent Systems
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyrazolo[1,5-a]pyridines, encouraging the use of environmentally benign solvents. researchgate.netsci-hub.se Water, being readily available, non-toxic, and inexpensive, has emerged as a preferred solvent for various organic reactions, including the synthesis of pyrazole derivatives. researchgate.net Multicomponent reactions conducted in aqueous media not only enhance efficiency but also align with green chemistry principles by mitigating the use of hazardous organic solvents. researchgate.netsci-hub.se
Recent research has highlighted the use of N-methylpyrrolidone as a solvent for the metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines at room temperature. organic-chemistry.org Another eco-friendly approach involves the use of sonication as an alternative energy source, which has been shown to improve reaction yields and rates in the synthesis of pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org For instance, a study comparing different solvents found acetonitrile (B52724) to be highly effective, with sonication further boosting the yield significantly compared to conventional heating. nih.govacs.org
| Solvent/Condition | Yield (Conventional Heating) | Yield (Sonication) | Reference |
| Acetonitrile | 70% | 92% | nih.govacs.org |
Oxidative Functionalization Reactions
Oxidative functionalization represents a key strategy for the synthesis and modification of pyrazolo[1,5-a]pyridine scaffolds. A notable example is the PIDA (phenyliodine diacetate) mediated regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes, which yields a variety of multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Similarly, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions provides another route to these heterocycles. organic-chemistry.org
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been effectively employed as both a Lewis acid and an oxidant in a [3+2] annulation-aromatization protocol. This method, which reacts N-aminopyridines with α,β-unsaturated compounds, produces multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity. nih.govacs.org Furthermore, the electrooxidative functionalization of pyrazole derivatives has been explored for the efficient synthesis of C-Cl, C-Br, C-I, C-S, and N-N coupling products, demonstrating the versatility of oxidative methods. nih.gov
Organocatalytic and Metal-Free Synthetic Protocols
The development of organocatalytic and metal-free synthetic routes to pyrazolo[1,5-a]pyridines is a significant advancement, aligning with the goals of sustainable chemistry. One such approach involves the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds in N-methylpyrrolidone, which proceeds at room temperature without the need for a metal catalyst. organic-chemistry.org
Another metal-free method describes the one-pot synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones from 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and primary alkylamines. rsc.org This reaction proceeds via an amide intermediate followed by an intramolecular N-arylation through nucleophilic aromatic substitution. rsc.org Additionally, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, showcasing a tandem reaction of enaminonitriles and benzohydrazides. mdpi.com
Regioselective Control in Pyrazolo[1,5-a]pyridine Synthesis
Regioselectivity is a critical aspect of pyrazolo[1,5-a]pyridine synthesis, as the position of substituents significantly influences the biological activity and physical properties of the final compound.
Directing Group Strategies and Steric Hindrance Effects
The regioselective synthesis of substituted pyrazolo[1,5-a]pyridines has proven to be a challenge. sci-hub.se However, a two-step protocol starting from commercially available 2-pyridyl acetates has been developed to achieve regioselective access to complex polycyclic compounds. sci-hub.se This method involves the condensation of a methylpyridin-2-ylacetate with DMF-DMA to form an enamine, which is then treated with O-(mesitylsulfonyl)hydroxylamine to yield the desired 3-substituted pyrazolo[1,5-a]pyridine. researchgate.net The substituents on the pyridine ring can influence the reaction yield, with both electron-withdrawing and electron-donating groups being tolerated. sci-hub.se
Influence of Reagents and Reaction Conditions on Regioselectivity
Interestingly, a serendipitous discovery showed that treating a common enamine intermediate with hydroxylamine (B1172632) followed by trifluoroacetic anhydride (B1165640) (TFAA) led to the formation of imidazo[1,5-a]pyridines instead of the expected pyrazolo[1,5-a]pyridines, highlighting the profound influence of the reagent choice on the final heterocyclic system. sci-hub.sefigshare.com
Isotopic Labeling Strategies for Pyrazolo[1,5-a]pyridine Derivatives
Isotopic labeling is an indispensable tool in drug discovery and development, facilitating studies on pharmacokinetics and metabolism. Several strategies have been developed for the isotopic labeling of pyrazolo[1,5-a]pyrimidine derivatives, a closely related scaffold.
For positron emission tomography (PET) imaging, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized. nih.gov These syntheses often start from tosylate or 2,4-dinitrobenzamide (B3032253) precursors. nih.gov The high biological activity of pyrazolo[1,5-a]pyrimidines has also spurred the development of methods to introduce other isotopes, such as [99mTcN]2+, for tumor imaging. researchgate.net
Furthermore, a general and innovative method for nitrogen isotope exchange in pyridines and related heterocycles has been developed using a Zincke activation strategy. chemrxiv.orgchemrxiv.org This technology allows for the 15N-labeling of a wide range of derivatives, including structurally complex pharmaceuticals, and has shown proof-of-concept for 13N-labeling, which is highly relevant for PET radiotracer development. chemrxiv.orgchemrxiv.org The synthesis of a 13C and 15N isotope-enriched derivative of pyrazolo[5,1-c] researchgate.netorganic-chemistry.orgsci-hub.setriazine has also been reported, demonstrating the feasibility of introducing stable isotopes into related azoloazine systems. researchgate.net
Chemical Reactivity and Derivatization Strategies of Pyrazolo 1,5 a Pyridine
Electrophilic Aromatic Substitution (EAS) on the 5-Methylpyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine (B1195680) ring system is generally reactive towards electrophiles. The substitution pattern is influenced by the reaction conditions and the nature of the electrophile. Theoretical calculations and experimental results indicate that electrophilic attack preferentially occurs at the C3 position of the pyrazole (B372694) moiety. researchgate.net
Halogenation of the pyrazolo[1,5-a]pyridine core is a key transformation for introducing functional handles for further derivatization, such as cross-coupling reactions.
Bromination: Bromination of pyrazolo[1,5-a]pyrimidines can yield 3-bromo and 3,6-dibromo derivatives, indicating the reactivity of both the pyrazole and pyrimidine (B1678525) rings under certain conditions. researchgate.net
Iodination, Bromination, and Chlorination: A regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines can be achieved using potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature. nih.gov This method allows for the clean and efficient synthesis of C3-halogenated derivatives in good to excellent yields. nih.gov For instance, 7-phenylpyrazolo[1,5-a]pyrimidine (B8784727) undergoes exclusive bromination at the C3 position. nih.gov Similarly, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidines can be chlorinated at the C3 position in good yields. nih.gov
A one-step synthesis of halogenated pyrazolo[1,5-a]pyrimidines has been developed through a three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides (NaI, NaBr, NaCl) with potassium persulfate as an oxidant in water. nih.gov This method provides access to a library of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov
Table 1: Examples of Halogenation Reactions on Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KBr, PIDA, H₂O, rt | 3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine | 88% | nih.gov |
| 2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | KCl, PIDA, H₂O, rt | 3-Chloro-2-methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | 72% | nih.gov |
| 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | NaI, K₂S₂O₈, H₂O | 3-Iodo-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 95% | nih.gov |
The nitration of the parent pyrazolo[1,5-a]pyrimidine system shows a strong dependence on the reagent used.
Nitration: Treatment with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. researchgate.net In contrast, using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound. researchgate.net This highlights the influence of the reaction medium on the regioselectivity of electrophilic attack.
Nucleophilic Substitution Reactions on Substituted Pyrazolo[1,5-a]pyridine Derivatives
The pyridine (B92270) ring of the pyrazolo[1,5-a]pyridine scaffold is susceptible to nucleophilic attack, especially when substituted with good leaving groups at the C5 and C7 positions.
In the broader class of pyrazolo[1,5-a]pyrimidines, which shares the fused heterocyclic nature, nucleophilic aromatic substitution is a common strategy to functionalize the 5 and 7 positions of the fused ring system. nih.gov This allows for the introduction of a variety of structural motifs, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. nih.gov For instance, in the synthesis of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, a selective nucleophilic substitution of a chlorine atom at the C7 position with morpholine (B109124) was a key step. nih.gov This selectivity is attributed to the high reactivity of the C7 position in the pyrazolo[1,5-a]pyrimidine core. nih.gov
C-H Functionalization for Core Diversification
Direct C-H functionalization has emerged as a powerful tool for the diversification of heterocyclic cores, including pyrazoles and pyridines, by avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org While specific examples for this compound are not abundant in the reviewed literature, the general principles are applicable. Transition-metal-catalyzed C-H functionalization reactions provide access to a wide range of functionalized pyrazoles in a single step. rsc.org
Post-Synthetic Modifications and Scaffold Decoration
The functional groups introduced through the aforementioned reactivity patterns serve as handles for further modifications, enabling the decoration of the this compound scaffold. Cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are commonly employed to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. For example, 3-iodo pyrazolo[1,5-a]pyrimidines have been utilized in cross-coupling reactions to synthesize other substituted derivatives. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 1,5 a Pyridine Derivatives
Elucidation of Substituent Effects on Biological Activities and Potency
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, SAR studies have revealed that the nature and position of substituents on the heterocyclic core are critical determinants of their biological activity. rsc.org
In the context of antitubercular agents, research on pyrazolo[1,5-a]pyridine-3-carboxamides has shown that the position of a methyl group on the pyridine (B92270) ring significantly impacts activity. acs.org A study demonstrated that substitution at the 5-position is optimal for activity against Mycobacterium tuberculosis (Mtb) H37Rv. acs.org When the methyl group was moved to the 4-, 6-, or 7-positions, the resulting compounds were found to be 2- to 149-fold less potent. acs.org Further investigations revealed that the 5-methyl group could be replaced by a methoxyl, ethyl, or chloro moiety without a significant loss of antitubercular potency. acs.org However, introducing a larger hydrophobic substituent, such as an isopropyl or phenyl group, at the 5-position was detrimental to the activity. acs.org Interestingly, the removal of the substituent at the 5-position did not significantly affect the inhibitory function against the H37Rv strain. acs.org
For antiherpetic pyrazolo[1,5-a]pyridines, the substituent at the C3 position plays a significant role in antiviral activity. nih.gov Alterations in the basicity and orientation of the heteroatom group at this position lead to considerable changes in potency against herpes viruses. nih.gov Similarly, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were synthesized and evaluated, leading to the discovery of potent and orally active compounds. nih.gov
The development of inhibitors for Tropomyosin receptor kinases (Trks), which are implicated in various cancers, has also benefited from SAR studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com It was found that a carboxamide moiety at the third position significantly enhances TrkA inhibitory activity. mdpi.comnih.gov Furthermore, substituting the pyrrolidine (B122466) moiety at the fifth position with a 2,5-difluorophenyl group and fluorine further boosts activity. mdpi.com
Table 1: Effect of Substituent Position on Antitubercular Activity of Methyl-Pyrazolo[1,5-a]pyridine-3-carboxamides
| Compound | Position of Methyl Group | Potency against Mtb H37Rv |
|---|---|---|
| 5g | 5 | Optimal |
| 5h | 4 | 2-149x less potent than 5g |
| 5i | 6 | 2-149x less potent than 5g |
| 5j | 7 | 2-149x less potent than 5g |
Data sourced from ACS Medicinal Chemistry Letters. acs.org
Correlation of Structural Motifs with Specific Pharmacological Profiles
The diverse pharmacological profiles of pyrazolo[1,5-a]pyridine derivatives are directly linked to their structural motifs. The core scaffold itself is considered a privileged structure, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects. nih.gov
For instance, pyrazolo[1,5-a]pyrimidines have been identified as potent protein kinase inhibitors, a class of drugs crucial in targeted cancer therapy. nih.govresearchgate.net Their ability to act as ATP-competitive inhibitors is a key feature of their mechanism of action. nih.gov The specific kinase inhibited is often determined by the substitution pattern on the pyrazolo[1,5-a]pyrimidine core. For example, derivatives targeting EGFR have shown promise in non-small cell lung cancer, while others targeting B-Raf and MEK kinases are relevant in melanoma treatment. nih.gov
In the realm of anti-infective agents, pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of herpesvirus replication. nih.gov The minimal pharmacophore required for this activity has been elaborated through extensive SAR studies. nih.gov Furthermore, novel C-6 substituted pyrazolo[1,5-a]pyridines have been identified with potent activity against herpes simplex viruses, with potency comparable to acyclovir. nih.gov
The pyrazolo[1,5-a]pyridine scaffold has also been utilized in the design of antagonists for the EP1 receptor, with potential applications in treating overactive bladder. researchgate.net Additionally, this scaffold has been explored for developing agents targeting neurodegenerative disorders and as antitubercular and antimalarial agents. researchgate.net
Influence of Electronic and Steric Properties on Photophysical Characteristics
The electronic and steric properties of substituents on the pyrazolo[1,5-a]pyridine core have a profound influence on its photophysical characteristics, making these compounds promising candidates for fluorescent probes and materials science applications. rsc.orgresearchgate.net The inherent structure of pyrazolo[1,5-a]pyrimidines, being a π-excessive pyrazole (B372694) fused to a π-deficient pyrimidine (B1678525), gives rise to interesting electronic properties. rsc.org
The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent groups. rsc.org For example, in a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, the introduction of electron-donating or electron-withdrawing groups at position 7 significantly affects their photophysical properties. rsc.org A compound with a pyridine group (an electron-withdrawing group) at position 7 exhibited a stronger solvatofluorochromic effect compared to a derivative with an electron-donating group at the same position. rsc.org
The fluorescence quantum yields of pyrazolo[1,5-a]pyrimidine derivatives can be significantly enhanced by creating hybrid dyes. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine-dioxaborinine (PP-DB) hybrid dyes resulted in compounds with large fluorescence quantum yields (up to 69%). researchgate.net This is attributed to an intramolecular charge transfer (ICT) process from the pyrazolo[1,5-a]pyrimidine core to the dioxaborinine ring, which is absent in the precursor molecules. researchgate.net This ICT process limits non-radiative decay pathways, thereby enhancing fluorescence. researchgate.net
Furthermore, a novel fluorescent probe based on pyrazolo[1,5-a]pyridine has been developed for detecting pH changes in cells. rsc.org This probe demonstrated a rapid response to acidic pH, a high quantum yield of 0.64, and excellent selectivity and sensitivity, with its mechanism relying on changes in intramolecular charge transfer. rsc.org
Table 2: Photophysical Properties of a 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivative
| Property | Value |
|---|---|
| Response to Acidic pH | < 10 seconds |
| Quantum Yield (φ) | 0.64 |
| Mechanism | Intramolecular Charge Transfer (ICT) |
Data sourced from RSC Advances. rsc.org
Development of Predictive Models for Structure-Activity/Property Relationships
To streamline the drug discovery process and efficiently design novel compounds with desired properties, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are employed. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been conducted to understand the structural requirements for their activity as anticancer agents. researchgate.net In one study, a QSAR model was developed for a series of pyrazolo[1,5-a]pyrimidines as potent Pim-1/2 kinase inhibitors. researchgate.net Using stepwise multiple linear regression, the model highlighted the importance of certain physicochemical properties, such as I-state and polarizability, in explaining the selectivity of these compounds for Pim-1 over Pim-2 kinases. researchgate.net
Molecular docking simulations, another powerful computational tool, have been used to explore the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with their target proteins. For instance, in the development of dual inhibitors for CDK2 and TRKA kinases, molecular docking revealed that the synthesized compounds adopt binding modes similar to known inhibitors. nih.gov These computational insights are invaluable for the rational design of new, more potent inhibitors. nih.gov
In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is another critical aspect of modern drug discovery. For a series of pyrazolo[1,5-a]pyrimidine derivatives, in silico studies predicted favorable drug-like physicochemical properties, suggesting their potential for further development as medicinal drugs. bohrium.com These predictive models help in prioritizing compounds for synthesis and biological evaluation, thereby saving time and resources.
Advanced Spectroscopic and Computational Characterization of Pyrazolo 1,5 a Pyridine
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive identification and characterization of the 5-Methylpyrazolo[1,5-a]pyridine structure. Each method provides unique and complementary information, from atomic connectivity to molecular mass and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of pyrazolo[1,5-a]pyridine (B1195680) derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In a study of pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are structurally related to pyrazolo[1,5-a]pyridines, researchers demonstrated a reliable method to distinguish between 5-methyl and 7-methyl isomers. researchgate.net This distinction can be made based on the chemical shift of the methyl group's carbon in the ¹³C NMR spectrum or its fine structure in the ¹H NMR spectrum. researchgate.net For 5-methylpyrazolo[1,5-a]pyrimidine (B1610586), the methyl group appears at a characteristic chemical shift. lookchem.com
Two-dimensional (2D) NMR experiments, such as Heteronuclear Correlation (HETCOR) and Correlation Spectroscopy (COSY), are crucial for unambiguous assignments of all ¹³C and ¹H resonances. researchgate.net COSY experiments confirm the coupling between adjacent protons (e.g., H-5 and H-6), while HETCOR spectra correlate directly bonded carbon and hydrogen atoms, aiding in the definitive assignment of the complex spectral data. researchgate.net The chemical shifts of the parent pyrazolo[1,5-a]pyridine have been thoroughly studied, providing a foundational dataset for analyzing substituted derivatives like the 5-methyl variant. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazolo[1,5-a]pyridine Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2/C-2 | ~7.5 - 8.0 | ~139 - 142 |
| H-3/C-3 | ~6.8 - 7.2 | ~92 - 104 |
| H-5/C-5 | ~7.1 - 7.6 | ~102 - 142 |
| H-6/C-6 | ~6.8 - 7.1 | ~103 - 115 |
| H-7/C-7 | ~8.1 - 8.5 | ~142 - 156 |
| 5-CH₃ | ~2.6 | ~14 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns under electron impact (EI-MS). The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion (M⁺), which confirms the compound's elemental composition.
For various substituted pyrazolo[1,5-a]pyridine derivatives, the molecular ion peak is often observed as the base peak or at a high relative abundance, indicating a stable heterocyclic ring system. acs.orgsapub.org The fragmentation of the pyrazole (B372694) ring, a component of the pyrazolo[1,5-a]pyridine system, typically involves the expulsion of HCN or a nitrogen molecule (N₂). researchgate.net The fragmentation patterns of pyrimidinethiones, which share the pyrimidine (B1678525) ring, show characteristic losses of functional groups followed by the decomposition of the heterocyclic core. sapub.orgresearchgate.net This knowledge of related heterocyclic systems helps in interpreting the mass spectrum of this compound, where initial fragmentation would likely involve the loss of the methyl group followed by the characteristic cleavage of the fused ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of specific chemical bonds.
The IR spectrum of a pyrazolo[1,5-a]pyridine derivative will show characteristic peaks for aromatic C-H stretching and C=C and C=N bond vibrations within the fused heterocyclic rings. semanticscholar.org For substituted derivatives, additional peaks corresponding to those functional groups will be present. For instance, derivatives with amino groups (NH₂) show stretching vibrations in the 3300-3500 cm⁻¹ region, while a cyano group (CN) exhibits a sharp absorption band around 2215 cm⁻¹. acs.org The presence of a carbonyl group (C=O) in ester derivatives is confirmed by a strong peak around 1700 cm⁻¹. acs.org
Table 2: Characteristic IR Frequencies for Functional Groups in Pyrazolo[1,5-a]pyridine Derivatives
| Functional Group | Bond | Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic Ring | =C-H stretch | ~2922 |
| Fused Rings | C=N stretch | ~1550 - 1560 |
| Fused Rings | C=C stretch | ~1590 - 1610 |
| Amino | N-H stretch | ~3300 - 3500 |
| Cyano | C≡N stretch | ~2210 - 2220 |
| Carbonyl (Ester) | C=O stretch | ~1700 - 1720 |
Source: Data compiled from studies on substituted pyrazolo[1,5-a]pyridines. acs.orgsemanticscholar.org
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to unambiguously determine the structures of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives. acs.orgresearchgate.netnih.gov
Through X-ray diffraction analysis, the planarity of the fused pyrazolo[1,5-a]pyridine ring system can be confirmed. researchgate.net Furthermore, the crystal packing can be studied to understand intermolecular interactions, such as π–π stacking between the aromatic rings, which influence the material's solid-state properties. researchgate.net For substituted derivatives, X-ray crystallography provides unequivocal proof of the regiochemistry of substitution, which can sometimes be challenging to assign definitively by NMR alone. acs.org
Computational Chemistry and Molecular Modeling Applications
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of the this compound scaffold, offering insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) calculations are widely used to model the electronic structure, stability, and reactivity of heterocyclic systems like pyrazolo[1,5-a]pyridines. rsc.orgresearchgate.net These theoretical studies can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation. researchgate.netnih.gov
DFT and Time-Dependent DFT (TD-DFT) calculations have been instrumental in understanding the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.orgrsc.org These studies reveal how substituents, such as electron-donating or electron-withdrawing groups, influence the molecule's absorption and emission spectra by altering the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org For this compound, DFT calculations can elucidate the effect of the methyl group on the electronic distribution within the aromatic system. The Fukui function, a descriptor derived from DFT, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack, thus explaining the molecule's reactivity patterns. nih.gov
Molecular Docking for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for elucidating the binding mode of a ligand and for predicting its affinity to a target. For the pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, molecular docking studies have been pivotal in identifying and optimizing inhibitors for a range of protein targets.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been successfully docked into the active sites of various enzymes, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), and the main protease (Mpro) of SARS-CoV-2. nih.govnih.govnih.gov These studies have revealed that the pyrazolo[1,5-a]pyrimidine nucleus often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the protein's active site. For instance, in CDK2, the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine scaffold are crucial for forming hydrogen bonds with the hinge region residues, mimicking the binding of the native ATP ligand. nih.gov
In the specific case of this compound, the introduction of a methyl group at the 5-position is expected to influence its binding interactions. The methyl group can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the active site. Depending on the topology of the binding pocket, this substituent could also introduce steric hindrance, which might negatively impact binding affinity.
A hypothetical docking study of this compound into a generic kinase active site could reveal the following potential interactions:
| Interaction Type | Potential Interacting Residues (Example) | Role of 5-Methyl Group |
| Hydrogen Bonding | Hinge region amino acids (e.g., Leu, Ala) | Indirectly influences positioning for optimal hydrogen bonding of the core. |
| Hydrophobic Interactions | Aliphatic side chains (e.g., Val, Leu, Ile) | Direct interaction, potentially increasing binding affinity. |
| Steric Effects | Bulky residues in the binding pocket | Could lead to unfavorable clashes, decreasing binding affinity. |
Aromaticity Analysis and Ring Current Calculations
Aromaticity is a fundamental property of cyclic, planar molecules with a system of delocalized π-electrons, which imparts significant thermodynamic stability. The pyrazolo[1,5-a]pyridine system is aromatic, a property that is central to its chemical behavior and its interactions with biological targets. nih.govencyclopedia.pub Aromaticity can be quantified using various computational methods, including the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA).
NICS calculations are a popular method for assessing the aromaticity of a ring system. Negative NICS values inside the ring are indicative of aromatic character, reflecting the presence of a diatropic ring current induced by an external magnetic field. For the pyrazolo[1,5-a]pyridine scaffold, NICS calculations would be expected to show negative values for both the pyrazole and pyridine (B92270) rings, confirming their aromatic nature. The magnitude of the NICS values could also reveal differences in the local aromaticity of the two fused rings.
The HOMA index, another measure of aromaticity, is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character.
The presence of the methyl group at the 5-position in this compound is anticipated to have a modest electronic effect on the aromatic system. As an electron-donating group, it may slightly modulate the electron density of the pyridine ring, which could be reflected in subtle changes in NICS and HOMA values compared to the unsubstituted parent compound.
A summary of expected aromaticity indicators for the pyrazolo[1,5-a]pyridine core is provided below:
| Aromaticity Index | Expected Value/Observation | Influence of 5-Methyl Group |
| NICS(0) / NICS(1) | Negative values for both rings | Minor perturbation of NICS values. |
| HOMA | Values approaching 1 for both rings | Slight alteration of bond lengths and HOMA index. |
| Planarity | The fused ring system is planar. nih.govencyclopedia.pub | The methyl group does not disrupt the planarity of the core. |
| Ring Currents | Diatropic ring currents in both rings. | The methyl group may slightly modify the magnitude of the ring currents. |
Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. In silico screening, which often utilizes QSAR models, allows for the rapid computational assessment of large compound libraries to identify potential hits.
Numerous QSAR studies have been conducted on derivatives of pyrazolo[1,5-a]pyrimidine, particularly in the context of their activity as kinase inhibitors. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties. The resulting models can highlight the key structural features that are either beneficial or detrimental to the biological activity.
For a QSAR study that includes this compound, the methyl group at the 5-position would be represented by various descriptors. For example:
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity Model |
| Steric | Molar Refractivity (MR) | A positive or negative coefficient would indicate the preferred size of the substituent at this position. |
| Electronic | Hammett constant (σ) | Would quantify the electron-donating effect of the methyl group. |
| Hydrophobic | LogP | The methyl group would contribute to the overall lipophilicity of the molecule. |
In silico screening campaigns targeting various diseases have explored libraries of compounds that include the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov While specific results for this compound are not widely reported, its structural features make it a candidate for inclusion in such screening efforts. The outcomes of these virtual screens would depend on the specific target and the predictive models employed.
Biological and Pharmacological Research of Pyrazolo 1,5 a Pyridine Derivatives
Pyrazolo[1,5-A]pyridine (B1195680) as Protein Kinase Inhibitors (PKIs)
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have emerged as a potent class of protein kinase inhibitors (PKIs). nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in diseases like cancer, making them important targets for drug development. nih.gov The pyrazolo[1,5-a]pyridine core often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases to block their activity. nih.gov
Inhibition of Specific Kinase Targets (e.g., EGFR, B-Raf, MEK, CK2, PDE4, PI3Kδ, Trk)
Research has identified several pyrazolo[1,5-a]pyridine derivatives that demonstrate inhibitory activity against various protein kinases.
RET (Rearranged during Transfection): Selpercatinib, a drug approved for treating certain types of lung and thyroid cancers, features a pyrazolo[1,5-a]pyridine core. nih.gov It is a potent and selective inhibitor of the RET receptor tyrosine kinase. nih.gov
Trk (Tropomyosin receptor kinase): The Trk family of receptors (TrkA, TrkB, TrkC) are targets in various cancers. Entrectinib, an approved anticancer agent, is a Trk inhibitor that possesses a pyrazolo[1,5-a]pyridine scaffold. chemicalbook.com
PI3Kδ (Phosphoinositide 3-kinase delta): Dual inhibition of PI3Kγ and PI3Kδ is a therapeutic strategy for cancer immunotherapy. nih.govnih.gov A series of pyrazolo[1,5-a]pyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.govnih.gov One such derivative, IHMT-PI3K-315, showed an IC₅₀ value of 9.1 nM against PI3Kδ in biochemical assays. nih.govnih.gov
CSK (C-terminal Src kinase): In the search for immuno-oncology agents, the replacement of a pyridazinone moiety with a pyrazolo[1,5-a]pyridine core in a hit compound significantly enhanced potency against CSK, a negative regulator of Src family kinases. nih.gov
While extensive research on the related pyrazolo[1,5-a]pyrimidine (B1678525) scaffold has shown inhibition of targets like EGFR, B-Raf, MEK, and CK2, the specific investigation of pyrazolo[1,5-a]pyridine (B92270) derivatives against these kinases is less documented in the provided sources. nih.govnih.govrsc.org
Table 1: Pyrazolo[1,5-a]pyridine Derivatives as Kinase Inhibitors
| Compound Class/Example | Kinase Target | Potency (IC₅₀/Kᵢ) | Notes |
| Selpercatinib | RET | Not specified | Approved for NSCLC and thyroid cancer. nih.gov |
| Entrectinib | Trk | Not specified | Approved anticancer agent. chemicalbook.com |
| IHMT-PI3K-315 | PI3Kδ | 9.1 nM | Potent and selective dual PI3Kγ/δ inhibitor. nih.govnih.gov |
| CSK Inhibitor Series | CSK | Not specified | Pyrazolo[1,5-a]pyridine core significantly improved potency over initial hit. nih.gov |
Mechanisms of Kinase Inhibition (e.g., ATP-Competitive, Allosteric)
The primary mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors is ATP-competitive inhibition. nih.gov The pyrazolo[1,5-a]pyridine scaffold acts as a hinge-binder, occupying the adenine-binding pocket of the kinase's ATP-binding site. nih.gov This interaction is stabilized by hydrogen bonds between the nitrogen atoms of the heterocyclic core and backbone residues of the kinase hinge region. researchgate.net This mode of inhibition prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling. While allosteric inhibition is a known mechanism for some kinase inhibitors, the reviewed literature predominantly points to an ATP-competitive model for the pyrazolo[1,5-a]pyridine class. nih.gov
Therapeutic Applications in Oncology (e.g., Non-Small Cell Lung Cancer, Melanoma)
The efficacy of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors has led to their application in oncology.
Non-Small Cell Lung Cancer (NSCLC): Selpercatinib, which contains the pyrazolo[1,5-a]pyridine core, is an approved therapy for NSCLC patients whose tumors have RET gene fusions. nih.gov
Cancer Immunotherapy: By inhibiting PI3Kγ and PI3Kδ, certain pyrazolo[1,5-a]pyridine derivatives can modulate the tumor microenvironment. nih.govnih.gov For instance, the derivative IHMT-PI3K-315 was shown to repolarize immunosuppressive M2 macrophages to an anti-tumor M1 phenotype and suppressed tumor growth in a mouse model. nih.govnih.gov
While the inhibition of B-Raf and MEK by related pyrazolo[1,5-a]pyrimidine (B1248293) compounds is relevant for melanoma, the direct application of pyrazolo[1,5-a]pyridine derivatives for melanoma was not specified in the reviewed sources. nih.govrsc.org
Modulation of Neurotransmitter Systems by Pyrazolo[1,5-A]pyridine Derivatives
Beyond oncology, pyrazolo[1,5-a]pyridine derivatives have been investigated for their ability to modulate central nervous system (CNS) targets, including neurotransmitter receptors. This activity suggests potential applications for treating various neurological and psychiatric disorders.
Serotonergic Activity and its Role in Neurological Disorders
The serotonergic system is a key target for drugs treating neurological disorders like depression and anxiety. While the related pyrazolo[1,5-a]pyrimidine scaffold has been explored for its potent antagonist activity at serotonin (B10506) 5-HT6 receptors, specific research detailing the serotonergic activity of pyrazolo[1,5-a]pyridine derivatives is not prominent in the available literature. nih.govepo.org However, research into pyrazolo[1,5-a]pyridine derivatives as antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor has been described. mdpi.com The CRF system is critically involved in stress-related disorders, which often have overlapping pathologies with serotonergic-mediated conditions like anxiety and depression. mdpi.com
Dopamine (B1211576) Receptor Ligand Activity
A significant area of neurological research for pyrazolo[1,5-a]pyridine derivatives has been their interaction with dopamine receptors, particularly the D₄ subtype. chemicalbook.comepo.orgmdpi.com The dopamine D₄ receptor is implicated in the pathophysiology of disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).
Based on a lead compound, FAUC 113, a series of di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their dopamine receptor binding profiles. epo.org One derivative, the carbonitrile 11a (FAUC 327), demonstrated high affinity for the D₄ receptor with a Kᵢ value of 1.5 nM and notable selectivity. epo.org Further studies on fluoro-substituted analogues derived from lead compounds FAUC 113 and FAUC 213 also yielded high-affinity D₄ receptor ligands (Kᵢ = 1.3–28 nM). mdpi.com Some of these derivatives showed excellent selectivity over D₂ and D₃ receptors and acted as inverse agonists at the D₄ receptor. mdpi.com
Table 2: Dopamine D₄ Receptor Ligand Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound/Series | Receptor Target | Affinity (Kᵢ) | Functional Activity |
| FAUC 327 (Carbonitrile 11a) | Dopamine D₄ | 1.5 nM | Partial Agonist (31% intrinsic activity) epo.org |
| Fluoro-substituted analogs (3a−3h) | Dopamine D₄ | 1.3–28 nM | Inverse Agonist (for derivatives 3f and 3h) mdpi.com |
| FAUC 113 | Dopamine D₄ | Not specified | Partial Agonist mdpi.com |
| FAUC 213 | Dopamine D₄ | Not specified | Antagonist mdpi.com |
Antimicrobial and Antiviral Properties
The investigation into the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives has extended to their efficacy against microbial and viral pathogens. Research has explored the core structure and its analogs for activity against a range of infectious agents.
Antibacterial and Antifungal Activity
While the broader class of fused pyrazole (B372694) heterocycles has been a subject of antimicrobial research, specific studies focusing on the antibacterial and antifungal properties of 5-Methylpyrazolo[1,5-a]pyridine are not extensively detailed in the available scientific literature. The related pyrazolo[1,5-a]pyrimidine scaffold has shown some activity, but direct data for the titled pyridine-based compound is limited. nih.govnih.gov
Antiviral Efficacy against Viral Targets (e.g., SARS-CoV-2)
The pyrazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. A series of derivatives of this scaffold have been investigated as inhibitors of herpesvirus replication. nih.gov These studies have focused on understanding the structure-activity relationship, particularly the influence of substituents at various positions on the ring system, to define the minimal pharmacophore required for potent antiviral activity against herpesviruses. nih.gov However, specific research detailing the antiviral efficacy of this compound against viral targets, including SARS-CoV-2, is not prominently available in the reviewed literature.
Anti-inflammatory and Immunomodulatory Activities
The potential of pyrazolo[1,5-a]pyridine derivatives to modulate inflammatory pathways has been a subject of investigation. Certain derivatives have been explored for their multi-target activity, including the inhibition of kinases involved in inflammatory signaling cascades, such as c-Jun N-terminal kinase (JNK). google.com The inhibition of such pathways is a key therapeutic goal in managing chronic inflammatory diseases. While related heterocyclic systems like pyrazolo[1,5-a]quinazolines have demonstrated the ability to inhibit NF-κB transcriptional activity and have been modeled to bind with mitogen-activated protein kinases (MAPKs), specific data on the anti-inflammatory and immunomodulatory effects of this compound itself remains an emerging area of research. mdpi.comnih.gov
Other Emerging Therapeutic Applications
Beyond antimicrobial and anti-inflammatory research, the versatile structure of pyrazolo[1,5-a]pyridine has prompted its exploration in other therapeutic contexts.
Anti-diabetic Agents
The search for novel therapeutic agents to manage diabetes mellitus is a significant area of medicinal chemistry. However, based on the available scientific literature, specific studies evaluating this compound or its direct derivatives as potential anti-diabetic agents have not been reported. Research in this area has tended to focus on other related heterocyclic structures. frontiersin.orgmdpi.com
Anti-tubercular and Anti-malarial Agents
The pyrazolo[1,5-a]pyridine scaffold has emerged as a particularly promising foundation for the development of new anti-tubercular agents, with significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov
A series of pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) have been designed and synthesized to improve efficacy against these challenging Mtb strains. nih.govnih.gov Structure-activity relationship (SAR) studies have provided crucial insights, indicating that substitutions on the pyrazolo[1,5-a]pyridine core are critical for potency. Specifically, a comparison between derivatives revealed that a 5-methoxy substitution on the scaffold conferred better potency against drug-resistant clinical Mtb isolates than a 5-methyl group. nih.gov Many of the synthesized PPA derivatives exhibited excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mtb strains, with some compounds showing very low cytotoxicity against mammalian cells. nih.gov
The table below summarizes the findings for representative compounds from these studies.
| Compound | Core Scaffold | Activity Highlight | MIC (μg/mL) vs. H37Rv | Reference |
|---|---|---|---|---|
| 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine derivative | 5-Methoxy-pyrazolo[1,5-a]pyridine | Displayed better potency than the 5-methyl analogue against drug-resistant Mtb. | Data not specified in abstract | nih.gov |
| 2-methyl-5-methyl-pyrazolo[1,5-a]pyridine derivative | 5-Methyl-pyrazolo[1,5-a]pyridine | Compared with the 5-methoxy analogue for SAR studies. | Data not specified in abstract | nih.gov |
| Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrid 7 | Pyrazolo[1,5-a]pyridine | Promising activity against drug-susceptible and drug-resistant Mtb strains. | 0.006 | nih.gov |
Despite the promising results in anti-tubercular research, there is a lack of available information regarding the anti-malarial activity of this compound derivatives.
Hypnotic and Anxiolytic Effects
The pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds closely related to pyrazolo[1,5-a]pyridines, has yielded several agents with notable effects on the central nervous system. Specifically, compounds like Zaleplon and Indiplon have been identified as sedative agents, while Ocinaplon is recognized as an anxiolytic agent. rsc.org These drugs function by interacting with the GABA-A receptor, which is a primary target for therapies aimed at reducing anxiety and inducing sleep. mhmedical.com Agonists that bind to this receptor enhance its function, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. mhmedical.com
The development of tolerance and dependence are known risks associated with long-term use of sedative-hypnotic drugs. mhmedical.commedscape.com While the therapeutic potential of the broader pyrazolo[1,5-a]pyrimidine class is established in this area, specific research detailing the hypnotic and anxiolytic properties of this compound itself is not extensively covered in current literature. The focus of research for the pyrazolo[1,5-a]pyridine core has been predominantly in other therapeutic areas, such as oncology and infectious diseases.
Preclinical Evaluation and Translational Research
The preclinical assessment of pyrazolo[1,5-a]pyridine derivatives involves a multi-faceted approach, beginning with laboratory cell studies and progressing to efficacy evaluation in animal models.
In vitro studies are fundamental to determining the therapeutic potential and safety profile of new chemical entities. For the pyrazolo[1,5-a]pyridine class, these studies have primarily focused on anticancer and antimicrobial activities.
Anticancer Research: A range of pyrazolo[1,5-a]pyridine derivatives have been synthesized and tested for their cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antitumor activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. ekb.eg One derivative, 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, showed notable cytotoxicity against MCF-7 cells. nih.gov
The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and growth. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase (Trk). ekb.egmdpi.com For example, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory action on CDK2, with molecular docking studies confirming their potential to bind to this enzyme. ekb.eg Similarly, derivatives have been developed as potent inhibitors of Trk kinases, which are implicated in the growth of various solid tumors. mdpi.com
Table 1: In Vitro Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 5b (methoxy derivative) | HCT-116 | 8.64 | Doxorubicin | 5.49 |
| Compound 5a (phenyl derivative) | HCT-116 | 13.26 | Doxorubicin | 5.49 |
| Compound 5c (methyl derivative) | HCT-116 | 16.74 | Doxorubicin | 5.49 |
| Compound 5b (methoxy derivative) | HepG-2 | 12.76 | Doxorubicin | - |
| 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | MCF-7 | 55.97 (µg/mL) | Lapatinib | 79.38 (µg/mL) |
Data sourced from references ekb.egnih.govnih.gov. Note: IC₅₀ is the half-maximal inhibitory concentration.
Antimicrobial Research: In the context of infectious diseases, pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent antituberculosis agents. A comparative study noted that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold had better potency against drug-resistant Mycobacterium tuberculosis (Mtb) than the related 2-methyl-5-methyl-pyrazolo[1,5-a]pyridine. This highlights the crucial role that specific substituents on the pyrazolo[1,5-a]pyridine core play in determining biological activity. nih.gov
Following promising in vitro results, compounds are advanced to in vivo studies to assess their effectiveness and behavior in a living system. Research on pyrazolo[1,5-a]pyrimidine RET kinase inhibitors for lung adenocarcinoma has shown that these compounds can induce strong tumor regression in mouse xenograft models. researchgate.net However, these studies also revealed a narrow therapeutic window, with toxicity observed at doses near the effective level, a characteristic noted for this particular scaffold. researchgate.net Pharmacodynamic assessments help to understand the dose-response relationship and the duration of action of the compound in the body.
Challenges and Limitations in Pyrazolo[1,5-a]pyridine Drug Development
Despite the therapeutic promise of the pyrazolo[1,5-a]pyridine scaffold, its development into clinical drugs is hampered by significant challenges, including drug resistance and off-target effects. nih.govresearchgate.net
Drug resistance is a major obstacle in cancer and infectious disease therapy. For kinase inhibitors, resistance often emerges through mutations in the target kinase enzyme, which prevent the drug from binding effectively. In the context of Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine core, resistance mutations have limited the effectiveness of first-generation drugs. mdpi.com This has driven the development of second-generation inhibitors designed to be effective against these mutated kinases. mdpi.com
Similarly, in the treatment of tuberculosis, the emergence of drug-resistant Mtb strains is a critical problem. Research has focused on designing pyrazolo[1,5-a]pyridine derivatives that are effective against these resistant strains, with some compounds showing excellent potency. nih.gov
Off-target effects occur when a drug interacts with unintended biological molecules, leading to unwanted side effects and toxicity. For kinase inhibitors, which often target ATP-binding sites that are similar across many kinases, achieving high selectivity is a major challenge. nih.gov Poor selectivity can lead to toxicity, as observed with some pyrazolo[1,5-a]pyrimidine compounds that had narrow therapeutic windows in preclinical studies. researchgate.net
Strategies to mitigate these issues include:
Structural Modification: Medicinal chemists systematically alter the structure of the lead compound to improve its selectivity for the intended target. For example, adding a morpholine (B109124) group to a pyrazolo[1,5-a]pyrimidine scaffold was found to improve selectivity and reduce off-target effects. mdpi.com
Computational Modeling: Advanced computational techniques are used to predict how a compound will interact with both its intended target and potential off-targets, guiding the design of more selective molecules. mdpi.com
Macrocyclization: Creating macrocyclic derivatives of the pyrazolo[1,5-a]pyrimidine scaffold is another strategy that has been explored to enhance potency and selectivity, leading to candidates with more favorable in vivo profiles and reduced toxicity. mdpi.com
Future research will continue to focus on optimizing the pyrazolo[1,5-a]pyridine scaffold to enhance its therapeutic benefits while minimizing its limitations. nih.gov
Optimization of Pharmacokinetic Profiles for Clinical Translation of this compound Derivatives
The translation of promising lead compounds from the this compound class into clinical candidates is critically dependent on the optimization of their pharmacokinetic profiles. Research efforts have focused on modifying the core structure to enhance properties such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for achieving therapeutic efficacy and a favorable safety margin in vivo.
Structure-Activity and Structure-Property Relationships
Further studies have investigated substitutions around the core ring to improve biological activity and pharmacokinetic characteristics. In a fragment-based approach targeting HIV-1 Reverse Transcriptase, the synthesis and evaluation of various substituted pyrazolo[1,5-a]pyridines, including those with a methyl group, were undertaken. nih.gov It was observed that the incorporation of a methyl substituent at the 4-position led to improved inhibition of the wild-type enzyme. nih.gov
Enhancing Metabolic Stability and Clearance
A significant challenge in the development of pyrazolo[1,5-a]pyridine derivatives is managing their metabolic stability. The introduction of polar functional groups is a common strategy to improve clearance rates. For example, comparative pharmacokinetic studies have suggested that polar groups, such as a carboxylic acid, can lead to more favorable clearance rates in vivo.
Computational tools are often employed to predict the pharmacokinetic properties of novel analogs. For instance, the SwissADME web tool has been utilized to evaluate the drug-likeness and medicinal chemistry friendliness of newly synthesized compounds, providing early insights into their potential pharmacokinetic behavior. nih.gov
In Vitro and In Silico Pharmacokinetic Data
The following tables summarize key in vitro and in silico pharmacokinetic data for various derivatives of this compound.
| Compound | Target | Activity (IC50) |
|---|---|---|
| N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide | EphB3 Kinase | Data not specified |
| Ethyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | HIV-1 RT (WT) | ~150 µM |
| Compound | Property | Prediction |
|---|---|---|
| Methyl this compound-3-carboxylate | Gastrointestinal (GI) absorption | High |
| Blood-Brain Barrier (BBB) permeation | Yes |
These data highlight the ongoing efforts to refine the this compound scaffold. By strategically modifying the substitution patterns and employing a combination of synthetic chemistry, in vitro assays, and in silico modeling, researchers aim to develop clinical candidates with optimized pharmacokinetic profiles suitable for treating a range of diseases.
Future Directions and Emerging Trends in Pyrazolo 1,5 a Pyridine Research
Rational Design and Synthesis of Next-Generation Therapeutics
The structural versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for extensive modification, making it an ideal candidate for the rational design of next-generation therapeutics. nih.gov The primary strategy involves structure-based drug design, where researchers use the co-crystal structures of known inhibitors bound to their target proteins to guide the synthesis of new, more potent, and selective analogues. nih.gov
A key focus is the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, a series of novel 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives were designed and synthesized as potential inhibitors of the c-Met kinase, a target implicated in several cancers. nih.gov Similarly, by applying property-based drug design, researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based compounds that act as potent pan-Pim inhibitors, overcoming the high ATP affinity of the Pim-2 isoform, which is significant in multiple myeloma. nih.gov
Another successful approach is the design of dual-target inhibitors. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), a promising strategy to combat drug resistance in cancer therapy. mdpi.com The design often involves identifying key structural features necessary for binding to the target's active site. For the pyrazolo[1,5-a]pyrimidine scaffold, the core structure is often essential for forming a hinge interaction with specific residues like Met592 in Trk kinases, which influences binding affinity. mdpi.com Modifications at various positions of the heterocyclic ring system are explored to enhance potency, selectivity, and pharmacokinetic properties like aqueous solubility. mdpi.comnih.gov For example, introducing a basic amine can improve solubility, while adding a morpholine (B109124) group can increase selectivity. mdpi.comnih.gov
Advancements in Sustainable and Efficient Synthetic Methodologies
The growing emphasis on green chemistry is driving significant innovation in the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. Traditional methods often require harsh conditions or toxic reagents, but modern approaches focus on efficiency, atom economy, and environmental compatibility.
One notable advancement is the use of cross-dehydrogenative coupling (CDC) reactions. An efficient method has been developed that uses acetic acid as a Brønsted acid catalyst and molecular oxygen as the oxidant to synthesize substituted pyrazolo[1,5-a]pyridines. acs.org This process is lauded for its high atom economy, broad substrate scope, and lack of toxic reagents, making it a "green" alternative. acs.org
Other sustainable methods include:
One-pot, multi-component reactions: These reactions assemble complex molecules from simple starting materials in a single step, reducing waste and improving efficiency. mdpi.comias.ac.in The use of deep eutectic solvents (DES) as a benign and recyclable reaction medium has been shown to provide high yields and simple work-up procedures for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in
Microwave-assisted synthesis: This technique significantly reduces reaction times compared to conventional heating methods. nih.govmdpi.com
Catalytic approaches: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are widely used to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine core, enabling the creation of large chemical libraries for drug discovery. nih.govnih.gov Copper-catalyzed reactions are also being explored. nih.govmdpi.com
These advanced methodologies not only make the synthesis of these valuable compounds more environmentally friendly but also facilitate the rapid generation of structural diversity crucial for developing new drugs. nih.gov
Exploration of Novel Biological Targets and Underexplored Disease Areas
While much of the research on pyrazolo[1,5-a]pyrimidines has focused on oncology, their broad spectrum of biological activity suggests potential in many other therapeutic areas. researchgate.net The scaffold's resemblance to endogenous purines allows it to interact with a wide range of biomolecules. ias.ac.inresearchgate.net
Current and Emerging Targets:
Kinase Inhibition: This remains a major area of exploration. Beyond the well-studied EGFR, B-Raf, and MEK kinases, new targets are continuously being identified. nih.gov These include Pim kinases, c-Met, PI3Kδ, and Trk kinases, which are implicated in various cancers and inflammatory diseases. nih.govnih.govmdpi.comnih.govresearchgate.net The development of pan-inhibitors (targeting multiple isoforms of a kinase) and dual-inhibitors (targeting two different kinases) are promising strategies. nih.govmdpi.com
Antimicrobial Activity: Derivatives of 5-methylpyrazolo[1,5-a]pyrimidine have been synthesized and screened for their antimicrobial properties, indicating potential for developing new treatments for infectious diseases. ias.ac.in
Neurodegenerative Diseases: The role of certain kinases in neurodegenerative processes makes pyrazolo[1,5-a]pyrimidine derivatives potential candidates for diseases like Alzheimer's. researchgate.net
Inflammatory Conditions: As selective inhibitors of kinases like PI3Kδ, which plays a role in the immune system, these compounds are being investigated for inflammatory and respiratory diseases such as asthma. nih.gov
The structural versatility of the pyrazolo[1,5-a]pyrimidine framework allows medicinal chemists to systematically modify the core and its substituents to target these diverse biological pathways, opening up new avenues for drug discovery in previously underexplored disease areas. nih.gov
Integration of Advanced Computational and Data-Driven Approaches in Drug Discovery
Computational methods are becoming indispensable in the quest to develop novel pyrazolo[1,5-a]pyridine-based drugs. These in silico tools accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions.
Molecular docking studies are widely used to predict and analyze the binding modes of newly designed inhibitors within the active site of their target proteins, such as CDK2 and TRKA kinases. mdpi.com These simulations help to rationalize the observed biological activities and guide the design of next-generation compounds with improved affinity and selectivity. nih.govmdpi.com For example, docking can reveal key hydrogen bonds and hydrophobic interactions between the inhibitor and the protein, providing a basis for further optimization. nih.gov
Beyond molecular docking, quantitative structure-activity relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the potency of virtual compounds before they are synthesized.
Combined experimental and computational approaches are also proving powerful. For instance, kinetic isotope effect experiments paired with density functional theory (DFT) calculations have been used to elucidate the mechanisms of palladium-catalyzed C–H activation reactions, which are used to synthesize pyrazolo[1,5-a]pyridine derivatives. nih.gov This fundamental understanding allows for the optimization of reaction conditions and the design of more efficient synthetic routes. The integration of these advanced computational and data-driven methods is set to revolutionize the discovery and development of therapeutics derived from the 5-methylpyrazolo[1,5-a]pyridine scaffold.
Q & A
Q. What mechanistic insights underpin the domino reaction for synthesizing 2-substituted pyrazolo[1,5-a]pyridines?
- The reaction proceeds via: (i) Palladium-mediated oxidative addition of alkenyl halides to N-iminopyridinium ylides. (ii) Silver-promoted elimination to form alkynes. (iii) Cyclization via intramolecular nucleophilic attack, forming the pyrazole ring .
- Terminal alkynes enhance reactivity by avoiding steric hindrance, enabling alkyl substitution .
Q. How are pyrazolo[1,5-a]pyridine derivatives evaluated for antimicrobial activity?
- Agar cup plate assays against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria, as well as fungal strains (Candida albicans), are performed. Zones of inhibition (mm) and MIC (minimum inhibitory concentration) values are quantified .
- Derivatives like 7-(hexahydro-1,3-dioxo-1H-isoindol-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile show potent antifungal activity (MIC: 2–4 µg/mL) .
Q. What strategies optimize cyclocondensation reactions for imidazo[1,5-a]pyridine synthesis?
- Reaction temperature (110°C) and catalyst choice (e.g., polyphosphoric acid, PPA) promote cyclization of 2-(aminomethyl)pyridines with nitroalkanes. Water is a benign byproduct .
- Deprotonation agents (e.g., K₂CO₃) enhance yields by stabilizing intermediates during ring closure .
Methodological Considerations
Q. How are waste and safety protocols managed during pyrazolo[1,5-a]pyridine synthesis?
- Hazardous byproducts (e.g., brominated intermediates) are stored separately and disposed via certified waste management services .
- PPE requirements : Gloves, goggles, and fume hoods are mandatory due to toxic vapors (e.g., HNO₃, H₂SO₄) .
Q. What computational tools aid in predicting pyrazolo[1,5-a]pyridine reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
